molecular formula C18H24N4O5 B5605098 (3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5605098
M. Wt: 376.4 g/mol
InChI Key: ARQLUDNDOYUSRT-UQPDNBCRSA-N
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Description

The compound is a complex molecule with potential applications in various scientific fields due to its intricate structure and unique chemical properties. Its synthesis and analysis contribute to the broader understanding of heterocyclic compounds and their potential uses in chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of structurally similar compounds often involves multi-step reactions, including esterification, etherification, and cyclization processes. For instance, the synthesis of related 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids and their derivatives has been reported through reactions involving 5-arylfurfurilamines and maleic anhydride, followed by esterification with methanol in the presence of a catalytic amount of sulfuric acid (Nadirova et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a complex arrangement of atoms and functional groups, contributing to their unique properties. X-ray crystallography is a common method used to determine the precise molecular structure, including the arrangement of atoms and the geometry of the molecule (Toze et al., 2013).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including nucleophilic cleavage, which is a critical step in synthesizing related molecules. The chemical properties of such compounds are influenced by their functional groups and molecular structure, affecting their reactivity and potential applications (Toze et al., 2013).

properties

IUPAC Name

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5/c1-11-19-13(20-27-11)5-7-21(2)16(23)14-12-4-6-18(26-12)10-22(8-9-25-3)17(24)15(14)18/h4,6,12,14-15H,5,7-10H2,1-3H3/t12-,14?,15?,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQLUDNDOYUSRT-UQPDNBCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)CCN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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